molecular formula C5H8N2O5 B556243 N-氨甲酰基-L-天冬氨酸 CAS No. 13184-27-5

N-氨甲酰基-L-天冬氨酸

货号: B556243
CAS 编号: 13184-27-5
分子量: 176.13 g/mol
InChI 键: HLKXYZVTANABHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Enzymatic Studies

Role in Pyrimidine Biosynthesis:
N-carbamoyl-L-aspartate is an intermediate in the pyrimidine biosynthesis pathway, catalyzed by aspartate transcarbamoylase (ATCase). This enzyme facilitates the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate and inorganic phosphate. The study of ATCase and its interactions with N-carbamoyl-L-aspartate has provided insights into allosteric regulation and enzyme kinetics, which are crucial for understanding metabolic control mechanisms in organisms .

Allosteric Regulation:
Research shows that N-carbamoyl-L-aspartate acts as a substrate for ATCase, which is a textbook example of an allosteric enzyme. The structural studies of ATCase in complex with N-carbamoyl-L-aspartate reveal conformational changes that occur during substrate binding and catalysis. These insights are vital for developing selective inhibitors that can modulate enzyme activity for therapeutic purposes .

Drug Development

Anti-Cancer Potential:
N-carbamoyl-L-aspartate's role in the inhibition of pyrimidine nucleotide biosynthesis makes it a candidate for anti-cancer drug development. Inhibitors targeting ATCase, such as N-phosphonacetyl-L-aspartate (PALA), have been explored for their potential to block cancer cell proliferation by disrupting nucleotide synthesis pathways. PALA has shown efficacy against various cancer cell lines, leading to clinical trials aimed at evaluating its therapeutic potential .

Anti-Malarial Research:
The inhibition of the pyrimidine biosynthesis pathway is also being investigated in the context of malaria treatment. ATCase from Plasmodium species has been identified as a promising target for drug development. Compounds that inhibit this enzyme could potentially lead to new anti-malarial therapies by disrupting the parasite's metabolic processes .

Metabolic Research

Nutritional Studies:
Recent studies have indicated that maternal supplementation with N-carbamoyl-L-aspartate can influence metabolic outcomes in livestock. For instance, piglets born to sows supplemented with N-carbamoyl-L-aspartate exhibited increased birth weights and altered gut microbiota composition compared to control groups. This suggests potential applications in animal nutrition and health management .

Biotransformation Processes:
Innovative research has developed multi-enzymatic systems capable of converting CO2 into optically pure N-carbamoyl-L-aspartate through enzymatic cascades involving carbamoyl phosphate synthase and ATCase. This biotransformation process not only highlights the compound's synthetic utility but also its relevance in sustainable chemistry practices .

Industrial Applications

Pharmaceutical Industry:
N-carbamoyl-L-aspartate is utilized within the pharmaceutical industry due to its role as an intermediate in synthesizing various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects against metabolic disorders and certain cancers, showcasing its versatility as a pharmaceutical agent .

Application Area Details
Enzymatic Studies Investigating allosteric regulation via ATCase; understanding metabolic pathways
Drug Development Anti-cancer and anti-malarial drug candidates targeting pyrimidine biosynthesis
Metabolic Research Nutritional impacts on livestock; biotransformation processes involving CO2 utilization
Industrial Applications Synthesis of bioactive compounds; potential therapeutic agents in pharmaceuticals

生化分析

Biochemical Properties

N-Carbamoyl-L-aspartate plays a significant role in biochemical reactions, particularly in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes the condensation of L-aspartate and carbamoyl phosphate to form N-Carbamoyl-L-aspartate and inorganic phosphate . This interaction is a key step in the synthesis of pyrimidine molecules .

Cellular Effects

N-Carbamoyl-L-aspartate influences various cellular processes. It is involved in the lipid metabolism and has been shown to significantly decrease serum cholesterol, high-density lipoprotein, lactate dehydrogenase, and alkaline phosphatase levels in mice . It also increases the relative mRNA expression of genes related to the synthesis of pyrimidine nucleotides and polyunsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of N-Carbamoyl-L-aspartate involves its conversion to uridine, a downstream intermediate of the enzyme dihydroorotate dehydrogenase (DHODH) . This conversion is enhanced by the inhibition of the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to a significant depletion of N-Carbamoyl-L-aspartate and accumulation of uridine .

Temporal Effects in Laboratory Settings

In laboratory settings, under optimal reaction conditions and substrate concentrations, 19.2 mM N-Carbamoyl-L-aspartate was produced within 3.0 hours . This production enabled the synthesis of 15.5 mM orotate . The yields of N-Carbamoyl-L-aspartate and orotate based on the added L-aspartic acid reached 96.0% and 93.3%, respectively .

Metabolic Pathways

N-Carbamoyl-L-aspartate is involved in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes its formation from L-aspartate and carbamoyl phosphate .

生物活性

N-carbamoyl-L-aspartate (NCA) is a significant intermediate in the biosynthesis of pyrimidine nucleotides, primarily produced through the enzymatic action of aspartate transcarbamoylase (ATCase). This compound not only plays a crucial role in metabolic pathways but also has implications in drug development, particularly against malaria and cancer. This article will explore the biological activity of N-carbamoyl-L-aspartate, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

1. Synthesis and Enzymatic Role

N-carbamoyl-L-aspartate is synthesized from carbamoyl phosphate and L-aspartate via the enzyme aspartate transcarbamoylase (ATCase). This reaction is pivotal in the de novo biosynthesis pathway of pyrimidines, which are essential for nucleic acid synthesis.

Enzymatic Mechanism

  • Catalytic Reaction : The reaction catalyzed by ATCase can be summarized as follows:
    Carbamoyl phosphate+L aspartateN carbamoyl L aspartate+Pi\text{Carbamoyl phosphate}+\text{L aspartate}\rightarrow \text{N carbamoyl L aspartate}+\text{Pi}
  • Enzyme Structure : ATCase exists as a homotrimer in Plasmodium falciparum (the malaria parasite), with each active site formed at adjacent oligomeric interfaces. The enzyme undergoes conformational changes between two states: the tense (T) state and the relaxed (R) state, influenced by substrate binding and allosteric effectors such as ATP and CTP .

2. Biological Activity and Mechanisms

N-carbamoyl-L-aspartate's biological activity is closely linked to its role in pyrimidine metabolism and its potential as a therapeutic target.

Pyrimidine Biosynthesis

  • NCA is a key intermediate that leads to the formation of orotate, which subsequently contributes to uridine and cytidine nucleotide synthesis. This pathway is crucial for cell proliferation, making it a target for cancer therapies .

Inhibition Studies

  • Research has highlighted the potential of targeting ATCase for drug development. For instance, N-(phosphonacetyl)-L-aspartate (PALA), an analog of NCA, has been shown to inhibit ATCase effectively, providing insights into developing selective inhibitors for both human and malarial ATCase .

3. Therapeutic Applications

Given its central role in nucleotide biosynthesis, N-carbamoyl-L-aspartate and its associated pathways are being explored for therapeutic interventions.

Anti-Malarial Drug Development

  • The inhibition of ATCase in P. falciparum presents a promising strategy for developing anti-malarial drugs. Compounds that can selectively inhibit the malarial version of ATCase without affecting human enzymes could lead to effective treatments with fewer side effects .

Cancer Research

  • Similarly, targeting pyrimidine biosynthesis via ATCase inhibition has implications in cancer treatment. Tumor cells often exhibit increased demand for nucleotides, making them susceptible to agents that disrupt this pathway .

4. Case Studies and Research Findings

Several studies have provided insights into the biological activity of N-carbamoyl-L-aspartate:

StudyFindings
Swyryd et al. (1974)Identified PALA as a potent inhibitor of ATCase; demonstrated its competitive inhibition with respect to carbamoyl phosphate .
Yi et al. (2022)Explored the stability of NCA under various conditions; reported high yields when synthesized from sodium cyanate .
Recent Drug Discovery EffortsHighlighted fragment-based screening approaches targeting malarial ATCase to identify novel inhibitors .

5. Conclusion

N-carbamoyl-L-aspartate serves as a critical component in pyrimidine biosynthesis with significant implications for drug development against malaria and cancer. Ongoing research into its enzymatic mechanisms and potential inhibitors continues to reveal opportunities for therapeutic advancements. The understanding of NCA's role not only enhances our knowledge of metabolic pathways but also underscores its importance in pharmacological contexts.

属性

IUPAC Name

2-(carbamoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXYZVTANABHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030182
Record name N-(Aminocarbonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-37-5, 13184-27-5
Record name Ureidosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ureidosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 923-37-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ureidosuccinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Aminocarbonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamoylaspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(aminocarbonyl)-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMOYLASPARTIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamoyl-L-aspartate
Reactant of Route 2
Reactant of Route 2
N-carbamoyl-L-aspartate
Reactant of Route 3
Reactant of Route 3
N-carbamoyl-L-aspartate
Reactant of Route 4
Reactant of Route 4
N-carbamoyl-L-aspartate
Reactant of Route 5
Reactant of Route 5
N-carbamoyl-L-aspartate
Reactant of Route 6
N-carbamoyl-L-aspartate
Customer
Q & A

Q1: What is N-Carbamoyl-L-aspartate (CA-asp) and what is its biological relevance?

A: N-Carbamoyl-L-aspartate (CA-asp) is a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, the building blocks of DNA and RNA, and is therefore crucial for cell growth and proliferation. [, , , , , , , ]

Q2: How does CA-asp interact with its target enzyme, dihydroorotase (DHOase), and what are the downstream effects of this interaction?

A: CA-asp serves as the substrate for DHOase, the third enzyme in the de novo pyrimidine biosynthesis pathway. DHOase catalyzes the reversible cyclization of CA-asp to form L-dihydroorotate (DHO). This reaction is crucial for the continuation of the pathway and ultimately, the synthesis of pyrimidine nucleotides. [, , , , , , ]

Q3: What is the molecular formula and weight of CA-asp?

A3: The molecular formula of CA-asp is C5H8N2O5, and its molecular weight is 176.12 g/mol.

Q4: What are the key structural features of CA-asp?

A4: CA-asp contains a carboxylic acid group, an amine group, and a carbamoyl group attached to a chiral carbon center. This chiral center gives rise to the L-enantiomer, which is the biologically active form.

Q5: Are there any spectroscopic data available for CA-asp?

A5: While specific spectroscopic data for CA-asp is not provided in the given research papers, common characterization techniques for this type of compound include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Q6: How does the structure of CA-asp relate to its activity as a substrate for DHOase?

A6: The specific arrangement of functional groups in CA-asp allows it to bind to the active site of DHOase, positioning the molecule for the cyclization reaction. The L-enantiomer is specifically recognized by the enzyme, highlighting the importance of chirality in this interaction.

Q7: How does the concentration of CA-asp affect the rate of DHOase activity?

A: Like most enzyme-substrate interactions, the rate of DHOase activity increases with increasing CA-asp concentration until a saturation point is reached, following Michaelis-Menten kinetics. [, ]

Q8: Are there any known inhibitors of DHOase that target the CA-asp binding site?

A8: While specific DHOase inhibitors targeting the CA-asp binding site are not discussed in the provided research, designing such inhibitors could be a potential strategy for developing new drugs targeting pyrimidine biosynthesis.

Q9: Can computational chemistry and modeling be used to study the interaction between CA-asp and DHOase?

A: Yes, molecular docking studies can be used to predict the binding mode of CA-asp within the active site of DHOase. Molecular dynamics simulations can further provide insights into the dynamics of this interaction. These computational approaches can be valuable tools for understanding the enzyme's mechanism and for designing potential inhibitors. []

Q10: How does pH affect the DHOase-catalyzed reaction involving CA-asp?

A: The DHOase-catalyzed reaction is pH-dependent. At acidic pH, the forward reaction (CA-asp to DHO) is favored, while at alkaline pH, the reverse reaction (DHO to CA-asp) is favored. [, , ]

Q11: What is the significance of the pH dependence of the DHOase-catalyzed reaction in a biological context?

A11: The pH dependence of the DHOase reaction may contribute to the regulation of pyrimidine biosynthesis in different cellular compartments with varying pH levels.

Q12: Have any studies investigated the stability of CA-asp under various conditions?

A12: While the provided research does not explicitly discuss the stability of CA-asp, this information would be crucial for developing formulations and storage conditions for this compound, especially if it is intended for use in further research or therapeutic applications.

Q13: Are there any analytical methods available to quantify CA-asp levels in biological samples?

A: Metabolomics studies utilizing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) can be employed to quantify CA-asp levels in biological samples. These techniques provide valuable information about metabolic changes in response to various stimuli or disease states. [, , ]

Q14: What are the potential implications of altered CA-asp levels in a biological context?

A: Altered CA-asp levels could indicate dysregulation of the pyrimidine biosynthesis pathway, which could have implications for cell growth, proliferation, and disease states such as cancer. [, , , ]

Q15: How does CA-asp relate to the concept of metabolic profiling?

A: CA-asp, as a key metabolic intermediate, can serve as a potential biomarker in metabolic profiling studies. Changes in its abundance can provide insights into cellular processes, disease mechanisms, and responses to treatments. [, , ]

Q16: What is the role of CA-asp in the context of studying the maturation of mycelia in fungi like Pleurotus tuoliensis?

A: Research on Pleurotus tuoliensis suggests that CA-asp levels significantly increase during the mycelium physiological maturation period. This finding indicates its potential use as a marker for monitoring mycelial maturity, which is crucial for optimizing cultivation techniques and yields. []

Q17: What is the connection between CA-asp and the study of estrus-associated temperature in cows?

A: Analysis of follicular fluid in cows revealed a correlation between CA-asp levels and estrus-associated temperature. This suggests a potential link between CA-asp and reproductive processes in cows, highlighting the diverse roles this molecule may play in various biological systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。